molecular formula C9H15N3 B1374207 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 1375473-42-9

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B1374207
CAS No.: 1375473-42-9
M. Wt: 165.24 g/mol
InChI Key: MOCMZRDJPSROCW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound adheres to the IUPAC naming conventions for bicyclic heterocycles. Its systematic name, 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine , reflects the following structural features:

  • 1H-indazol : A bicyclic system with a pyrazole ring fused to a benzene ring, where the hydrogen atom resides on nitrogen at position 1.
  • 4,5,6,7-tetrahydro : Partial saturation of the benzene ring, converting it into a cyclohexene-like structure.
  • 4-amine : A primary amine group attached to carbon 4 of the pyrazole ring.
  • 1-ethyl : An ethyl substituent bonded to nitrogen at position 1.

The compound’s CAS registry number is 1375473-42-9 , and its molecular formula is C₉H₁₅N₃ .

Property Value
IUPAC Name This compound
CAS Number 1375473-42-9
Molecular Formula C₉H₁₅N₃
SMILES CCN1C2=C(C=N1)C(CCC2)N
InChI Key MOCMZRDJPSROCW-UHFFFAOYSA-N

Molecular Formula and Weight Analysis

The molecular weight of This compound is 165.24 g/mol , calculated as:
$$
\text{C}9\text{H}{15}\text{N}_3 = (9 \times 12.01) + (15 \times 1.008) + (3 \times 14.01) = 165.24 \, \text{g/mol}
$$
This is consistent across multiple databases, including Sigma-Aldrich and PubChem.

Tautomeric Forms and Stereochemical Considerations

Indazole derivatives exhibit tautomerism due to the mobility of the hydrogen atom between nitrogen atoms. For this compound, the 1H-tautomer (protonated at N1) is thermodynamically favored over the 2H- or 3H- forms. This preference arises from:

  • Aromatic stabilization : The 1H-form retains partial aromaticity in the pyrazole ring, whereas the 2H- and 3H- forms disrupt conjugation.
  • Electron distribution : The ethyl group at N1 enhances stability via inductive effects, reducing the likelihood of tautomerization to non-aromatic forms.
Tautomer Proton Position Stability Key Reference
1H N1 High
2H N2 Low
3H N3 Rare

Crystallographic Data and X-Ray Diffraction Studies

While direct X-ray diffraction data for This compound is unavailable in public databases, insights can be drawn from related tetrahydroindazole complexes. For example:

  • (C₉H₁₅N₃)ZnCl₄ : A zinc chloride complex with a tetrahydroindazole ligand crystallizes in a monoclinic system (space group P2₁) with unit-cell dimensions a = 10.350 Å, b = 20.076 Å, and c = 20.679 Å.
  • Osmium(IV) complexes : Stabilization of 2H-indazole tautomers in coordination chemistry highlights the influence of metal centers on tautomer preference.

These studies suggest that tetrahydroindazole derivatives adopt non-planar conformations due to partial saturation, with substituents (e.g., ethyl groups) directing hydrogen-bonding networks in the crystal lattice.

Comparative Analysis with Related Tetrahydroindazole Derivatives

The structural and electronic properties of This compound differ from other tetrahydroindazole derivatives, particularly in substituent effects.

Derivative Substituent Molecular Formula Key Feature
This compound Ethyl (N1) C₉H₁₅N₃ Enhanced stability via inductive effects
N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Methyl (N1, C4) C₁₀H₁₇N₃ Increased lipophilicity
4-Amino-1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-carboxylic acid Methyl (N1), carboxylic acid (C3) C₁₀H₁₄N₂O₂ Functionalized for bioactivity

The ethyl group at N1 in the target compound provides stereochemical rigidity and hydrophobic interactions , distinguishing it from smaller alkyl-substituted analogs.

Properties

IUPAC Name

1-ethyl-4,5,6,7-tetrahydroindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-2-12-9-5-3-4-8(10)7(9)6-11-12/h6,8H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCMZRDJPSROCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Tetrahydroindazole Core

A common approach begins with the reaction of an S-enol ether-δ-hydroxymethylene-cyclohexenone derivative with hydrazine hydrate in an inert solvent such as ethanol. This step produces dl-6-ethoxy-4,5-dihydro-1H-indazole intermediates and their 2H-tautomers. These intermediates are novel and represent a key cyclized structure en route to the target compound.

Step Reagents & Conditions Product/Intermediate Yield/Notes
1 S-ethoxy-δ-hydroxymethylene-cyclohexenone + Hydrazine hydrate in ethanol dl-6-ethoxy-4,5-dihydro-1H-indazole (VIII) and 2H-tautomer Novel intermediates

Hydrolysis to Oxo-Tetrahydroindazole

The ethoxy intermediates undergo acid-catalyzed hydrolysis using strong, highly ionized acids such as p-toluenesulfonic acid, trifluoroacetic acid, or hydrochloric acid. This converts the ethoxy group to a ketone, yielding dl-6-oxo-4,5,6,7-tetrahydro-1H-indazole and its 2H-tautomer.

Step Reagents & Conditions Product/Intermediate Yield/Notes
2 Acid hydrolysis (p-toluenesulfonic acid, TFA, or HCl) dl-6-oxo-4,5,6,7-tetrahydro-1H-indazole (IX) and 2H-tautomer (IXa) New intermediates

Reductive Amination to Introduce the Amino Group

The oxo-tetrahydroindazole intermediates are subjected to reductive amination with ammonium acetate and sodium cyanoborohydride or other suitable metal hydrides in an inert solvent. This step converts the ketone to the corresponding 6-amino-4,5,6,7-tetrahydro-1H-indazole derivatives.

Step Reagents & Conditions Product/Intermediate Yield/Notes
3 Ammonium acetate + sodium cyanoborohydride in inert solvent dl-6-amino-4,5,6,7-tetrahydro-1H-indazole (X) Efficient reductive amination

Representative Synthetic Scheme Summary

Stage Reaction Type Key Reagents/Conditions Outcome
Cyclization Condensation S-enol ether cyclohexenone + hydrazine hydrate, ethanol Formation of dihydroindazole intermediate
Hydrolysis Acid-catalyzed hydrolysis p-Toluenesulfonic acid or TFA or HCl Conversion to oxo-tetrahydroindazole
Reductive Amination Reductive amination Ammonium acetate + sodium cyanoborohydride Formation of amino-tetrahydroindazole
Alkylation/Reductive Amination Reductive amination or alkylation Ethylamine + reducing agent Introduction of 1-ethyl substituent

Research Findings and Optimization Notes

  • The initial cyclization step is sensitive to solvent and temperature; ethanol is preferred as a mutual inert solvent for hydrazine reactions.
  • Strong acids with high ionization constants improve hydrolysis efficiency, with p-toluenesulfonic acid and trifluoroacetic acid being particularly effective.
  • Sodium cyanoborohydride is favored as a mild reducing agent for reductive amination, avoiding over-reduction and side reactions.
  • Reductive amination conditions must be optimized for pH and stoichiometry to maximize yield and purity of the 1-ethyl substituted amine.
  • Alternative approaches include amide coupling of substituted tetrahydroindazol-4-amines with carboxylic acids, followed by reductive amination to diversify substituents.

Summary Table of Key Preparation Methods

Preparation Step Reagents & Conditions Key Intermediate/Product Reference
Cyclization of cyclohexenone derivative S-ethoxy-δ-hydroxymethylene-cyclohexenone + hydrazine hydrate, ethanol dl-6-ethoxy-4,5-dihydro-1H-indazole
Acid hydrolysis p-Toluenesulfonic acid / TFA / HCl dl-6-oxo-4,5,6,7-tetrahydro-1H-indazole
Reductive amination Ammonium acetate + sodium cyanoborohydride dl-6-amino-4,5,6,7-tetrahydro-1H-indazole
Reductive amination (ethylation) Ethylamine + sodium cyanoborohydride This compound

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has been investigated for its potential as an anti-inflammatory agent. Research has demonstrated that derivatives of indazoles exhibit promising anti-inflammatory activity. For example:

  • Study : A series of tetrahydroindazoles were synthesized and screened for anti-inflammatory effects using models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema.
  • Findings : Compounds like 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed significant anti-inflammatory activity with minimal ulcerogenic potential.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its structural characteristics. It is involved in various multicomponent reactions leading to the formation of diverse heterocyclic compounds:

  • Application : Utilized in one-pot condensation reactions with other organic compounds to produce functionalized indazoles.
  • Example Reaction : A three-component reaction involving indole and dimedone has been reported to yield complex structures beneficial for further pharmaceutical development.

Comparative Analysis of Related Compounds

The structural similarities between this compound and other compounds highlight its versatility in research:

Compound NameStructural FeaturesUnique Aspects
3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amSimilar tetrahydroindazole structureDifferent position of ethyl substitution
1-Methyl-4,5-dihydroindazoleMethyl instead of ethyl substituentLess saturated; different pharmacological profile
4-AminoindazoleContains an amino group on the indazole ringMore planar structure; distinct reactivity

Case Studies and Research Findings

Several studies have documented the applications of this compound in drug development:

  • Anti-inflammatory Studies :
    • Researchers synthesized a series of indazole derivatives and evaluated their efficacy in animal models.
    • Results indicated that certain derivatives exhibited high anti-inflammatory properties while maintaining low toxicity levels.
  • Synthesis of Heterocycles :
    • The compound has been used as a precursor in the synthesis of various heterocyclic compounds through innovative synthetic routes.
    • These reactions have yielded compounds with potential applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The tetrahydroindazole scaffold is highly modular, with variations in substituents significantly influencing biological activity and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
1-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine N1: Ethyl; C4: -NH₂ 165.24 Predicted CCS: 135.9 Ų; potential DHODH inhibition .
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 1203661-58-8) N1: 4-Fluorophenyl; C4: -NH₂ 231.27 Enhanced lipophilicity; explored in kinase inhibition studies .
1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (Compound 12) N1: 2-Fluorophenyl; C4: -NH₂ 229.25 Synthesized as a DHODH inhibitor; showed anti-tumor effects in preclinical models .
1-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (Compound 13) N1: 2-Methylphenyl; C4: -NH₂ 228.28 Reduced steric hindrance compared to fluorinated derivatives; moderate enzymatic activity .
1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine N1: Benzyl; C4: -NH₂ 227.29 Improved solubility due to aromatic bulk; used in covalent inhibitor synthesis .
1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine N1: Tosyl; C2: -NH₂; C6: Vinyl 333.42 Hybrid scaffold with dual heterocycles; explored for antimicrobial activity .

Key Research Findings

  • Structural-Activity Relationships (SAR) :
    • Substitution at N1 with electron-deficient groups (e.g., fluorophenyl) improves enzymatic inhibition but may introduce metabolic instability .
    • The amine group at C4 is critical for hydrogen bonding with DHODH’s active site; methylation at this position abolishes activity .
  • Preclinical Data: 1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine reduced tumor growth by 60% in xenograft models at 50 mg/kg . The ethyl-substituted analogue showed lower efficacy (30% inhibition) but better tolerability in vivo .

Biological Activity

Overview

1-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound with the molecular formula C9H15N3. It belongs to the indazole family, which is recognized for its diverse biological activities and potential therapeutic applications. This compound has garnered attention due to its interactions with various enzymes and proteins, influencing multiple biochemical pathways.

The primary mechanism of action for this compound involves its ability to interact with specific kinases and enzymes:

  • Targets : It has been shown to inhibit kinases such as chk1 and chk2, as well as human serum and glucocorticoid-dependent kinase (SGK) .
  • Mode of Action : The compound likely induces changes that affect cell cycle regulation and cell volume regulation through these interactions .
  • Biochemical Pathways : The inhibition of cyclooxygenase-2 (COX-2) is particularly noteworthy, as COX-2 plays a critical role in inflammatory responses .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been observed to inhibit the growth of various neoplastic cell lines:

  • Cell Cycle Effects : The compound causes a block in the G0–G1 phase of the cell cycle, preventing cell proliferation .

Inhibition of Enzymatic Activity

The compound has demonstrated potent inhibitory effects on several enzymes:

Enzyme IC50 Value (nM) Effect
COX-2Not specifiedInhibition of inflammatory mediators
PLK4Single-digit nanomolarEffective in tumor growth inhibition in mouse models

Case Studies

Several studies have highlighted the biological activities associated with indazole derivatives similar to this compound:

  • Anticancer Research : A study found that indazole derivatives could effectively inhibit tumor growth in various cancer models. For example, specific derivatives showed IC50 values in the low nanomolar range against cancer cell lines .
  • Inflammatory Response : The inhibition of COX-2 by this compound suggests potential applications in managing inflammatory diseases. By reducing the production of inflammatory mediators, it may serve as a therapeutic agent for conditions characterized by excessive inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a molecular weight of 165.24 g/mol. Its stability and solubility characteristics suggest it may be suitable for further development into pharmaceutical formulations .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine?

Answer:
The synthesis typically involves cyclization reactions starting from substituted indazolone precursors. For example, Guo et al. (referenced in ) describe a method using reductive amination of 1-(substituted-phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one intermediates. Key steps include:

  • Cyclization : Reaction of ketone intermediates with hydrazine derivatives under acidic conditions.
  • Reductive Amination : Reduction of the carbonyl group using agents like sodium cyanoborohydride (NaBH3CN) in the presence of ammonium acetate.
  • Purification : Column chromatography or recrystallization to isolate the amine product.
    Yield optimization often requires temperature control and solvent selection (e.g., methanol or dichloromethane) .

Basic: How is structural characterization of this compound validated?

Answer:
Critical techniques include:

  • Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., observed m/z 228 [M + H]+ for analogs in ).
  • NMR Spectroscopy : 1H/13C NMR to verify hydrogen/carbon environments, such as distinguishing amine protons (~δ 1.5–2.5 ppm) and ethyl group signals.
  • Elemental Analysis : To validate purity and stoichiometry.
    These methods ensure both identity and purity (>95%) for downstream applications .

Advanced: What strategies optimize this compound derivatives as inhibitors of human dihydroorotate dehydrogenase (DHODH)?

Answer:
highlights a systematic approach:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., fluorine) or alkyl chains on the phenyl ring to enhance binding affinity. For example, 1-(2-fluorophenyl) analogs show improved inhibitory activity.
  • In Vitro Assays : Measure IC50 values against DHODH using spectrophotometric monitoring of dihydroorotate oxidation.
  • Molecular Modeling : Docking studies to predict interactions with the enzyme’s flavin mononucleotide (FMN) binding site.
    These steps link structural modifications to functional outcomes .

Advanced: How can contradictory bioactivity data for this compound class be resolved across studies?

Answer:
Contradictions may arise from assay variability or impurities. Mitigation strategies include:

  • Standardized Protocols : Use uniform enzyme sources (e.g., recombinant human DHODH) and buffer conditions.
  • Orthogonal Assays : Validate results via cellular assays (e.g., anti-proliferation in cancer cell lines) alongside enzymatic inhibition.
  • Batch Reproducibility : Rigorous quality control (HPLC purity >98%) and independent synthesis replicates.
    employs such reproducibility checks for analogs like compound 21 .

Advanced: What computational tools predict the binding mode of this compound with DHODH?

Answer:

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with DHODH’s hydrophobic cleft and FMN cofactor.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-enzyme complexes over time (e.g., 100-ns trajectories).
  • Free Energy Calculations : MM-GBSA/PBSA to estimate binding free energy differences between derivatives.
    These methods guide rational design of high-affinity inhibitors .

Basic: What analytical techniques monitor synthetic intermediates during preparation?

Answer:

  • Thin-Layer Chromatography (TLC) : Track reaction progress using silica plates and UV visualization.
  • High-Performance Liquid Chromatography (HPLC) : Quantify intermediates with C18 columns and acetonitrile/water gradients.
  • Infrared Spectroscopy (IR) : Confirm functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).
    These ensure fidelity at each synthetic step .

Advanced: How do substituents on the indazole core influence pharmacokinetic properties?

Answer:

  • LogP Measurements : Assess lipophilicity via shake-flask or chromatographic methods; higher LogP improves membrane permeability.
  • Metabolic Stability : Incubate derivatives with liver microsomes to measure half-life (t1/2).
  • CYP450 Inhibition Screening : Identify potential drug-drug interactions.
    For instance, methyl or ethyl groups () balance solubility and bioavailability .

Advanced: What in vivo models validate the anti-tumor efficacy of this compound?

Answer:

  • Xenograft Models : Implant DHODH-expressing cancer cells (e.g., HCT116 colon carcinoma) into immunodeficient mice.
  • Dosing Regimens : Intraperitoneal or oral administration at 10–50 mg/kg/day.
  • Biomarker Analysis : Monitor plasma dihydroorotate levels via LC-MS as a proxy for DHODH inhibition.
    ’s derivatives (e.g., compound 35 ) underwent similar preclinical validation .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid amine vapor exposure.
  • Waste Disposal : Neutralize acidic/basic residues before transferring to hazardous waste containers.
    These align with guidelines in for structurally related amines .

Advanced: How is stereochemical purity ensured for chiral derivatives?

Answer:

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB.
  • Optical Rotation : Compare experimental [α]D values with literature.
  • X-ray Crystallography : Confirm absolute configuration for key intermediates.
    For example, specifies (R)- and (S)-enantiomers of compound 21 using such methods .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 2
1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

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